Xanthen-9-one, 3-chloro-4-piperidinomethyl-
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Overview
Description
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is a synthetic organic compound with the molecular formula C19H18ClNO2. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-piperidinomethyl- typically involves the following steps:
Formation of the Xanthen-9-one Core: The classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Chloro Group: Chlorination of the xanthen-9-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the chloro-substituted xanthen-9-one is reacted with piperidine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of Xanthen-9-one, 3-chloro-4-piperidinomethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-chloro-4-piperidinomethyl- undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Xanthen-9-one, 3-chloro-4-piperidinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-chloro-4-piperidinomethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a similar core structure but without the chloro and piperidinomethyl groups.
3-Chloro-4-methylxanthone: A similar compound with a methyl group instead of the piperidinomethyl group.
4-Piperidinomethylxanthone: A similar compound without the chloro group.
Uniqueness
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is unique due to the presence of both the chloro and piperidinomethyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
43159-88-2 |
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Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-chloro-4-(piperidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H18ClNO2/c20-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2 |
InChI Key |
BWNCIPVTKJDFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Origin of Product |
United States |
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